![molecular formula C38H30OP2 B12878977 1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine](/img/structure/B12878977.png)
1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine is a bidentate ligand that has garnered significant interest in the field of coordination chemistry. This compound is known for its ability to form stable complexes with various transition metals, making it a valuable tool in catalysis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine typically involves the reaction of diphenylphosphine with a suitable dibenzo[c,e]oxepine precursor. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine groups. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction is often catalyzed by a base such as potassium tert-butoxide or sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other ligands.
Coordination: It forms stable complexes with transition metals, which can be used in catalytic applications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various halides and nucleophiles.
Coordination: Transition metal salts such as palladium chloride or platinum chloride.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine has a wide range of applications in scientific research:
Medicine: Research is ongoing into the use of its metal complexes in drug development and delivery systems.
Industry: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine exerts its effects is primarily through its ability to coordinate with metal centers. The phosphine groups donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic cycles. This coordination can influence the electronic properties of the metal center, enhancing its reactivity and selectivity in catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another bidentate ligand with a ferrocene backbone, known for its use in catalysis.
1,1-Bis(diphenylphosphino)methane: A simpler bidentate ligand with a methylene bridge, commonly used in coordination chemistry.
Bis(diphenylphosphino)ethane: A flexible bidentate ligand with an ethane backbone, used in various catalytic applications.
Uniqueness
1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine is unique due to its rigid dibenzo[c,e]oxepine backbone, which provides a fixed spatial arrangement of the phosphine groups. This rigidity can enhance the selectivity and stability of its metal complexes compared to more flexible ligands like bis(diphenylphosphino)ethane .
Propiedades
Fórmula molecular |
C38H30OP2 |
|---|---|
Peso molecular |
564.6 g/mol |
Nombre IUPAC |
(1-diphenylphosphanyl-5,7-dihydrobenzo[d][2]benzoxepin-11-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H30OP2/c1-5-17-31(18-6-1)40(32-19-7-2-8-20-32)35-25-13-15-29-27-39-28-30-16-14-26-36(38(30)37(29)35)41(33-21-9-3-10-22-33)34-23-11-4-12-24-34/h1-26H,27-28H2 |
Clave InChI |
GCRBGPPLGPPEAA-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(CO1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol](/img/structure/B12878897.png)
![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one](/img/structure/B12878902.png)
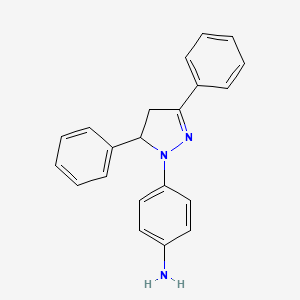
![2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12878909.png)
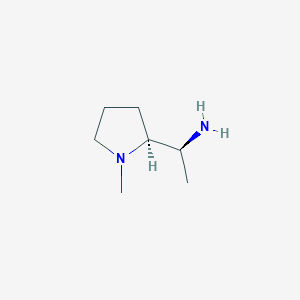
![Dicyclohexyl(2',4',6'-triisopropyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12878939.png)
![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol](/img/structure/B12878943.png)
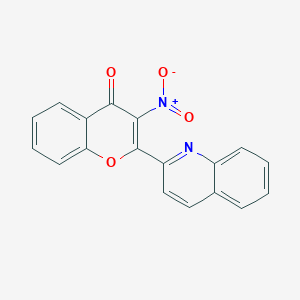
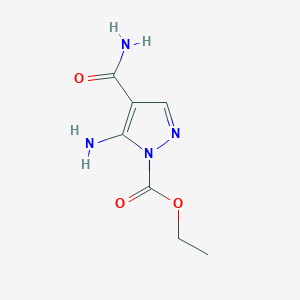
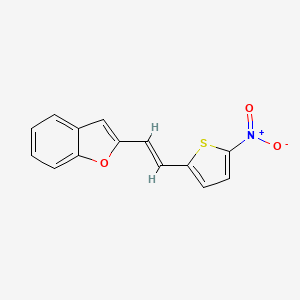
![5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12878955.png)
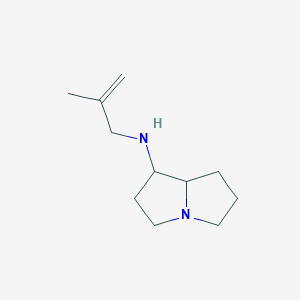
![(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)
